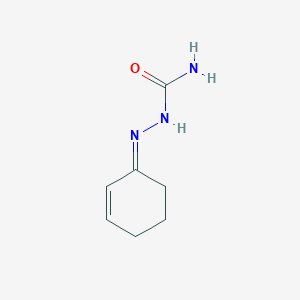![molecular formula C14H16BNO3 B296057 3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol, also known as DIBOQ, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique properties that make it a useful tool in various fields of study, including chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol involves the formation of a covalent bond between the boronic acid moiety and the active site of the target enzyme. This interaction leads to the inhibition of enzyme activity and can result in various physiological effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects depending on the specific enzyme being targeted. For example, this compound has been shown to inhibit the activity of the protease cathepsin B, which is involved in tumor progression and metastasis. Additionally, this compound has been found to inhibit the activity of the kinase ERK5, which is involved in various physiological processes such as cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol in lab experiments is its ability to selectively target specific enzymes, which can provide valuable insights into the physiological processes that these enzymes are involved in. Additionally, this compound can be easily synthesized and purified, which makes it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol in scientific research. One potential application is the development of new drugs that target specific enzymes involved in various diseases such as cancer and Alzheimer's disease. Additionally, this compound can be used to study the mechanisms of enzyme inhibition and can provide insights into the development of more potent inhibitors. Finally, this compound can be used in the development of new diagnostic tools for various diseases, which can lead to earlier detection and treatment.
Méthodes De Synthèse
The synthesis of 3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol involves the reaction of 4-isoquinolinol with diethylboronate in the presence of a catalyst such as palladium. This process yields a boronic acid derivative that can be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol has been used in various scientific research applications, including the development of new drugs and the study of enzyme inhibition. This compound has been found to exhibit potent inhibitory effects on certain enzymes, including proteases and kinases, which are involved in various physiological processes.
Propriétés
Formule moléculaire |
C14H16BNO3 |
|---|---|
Poids moléculaire |
257.09 g/mol |
Nom IUPAC |
diethylboranyl 4-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16BNO3/c1-3-15(4-2)19-14(18)12-13(17)11-8-6-5-7-10(11)9-16-12/h5-9,17H,3-4H2,1-2H3 |
Clé InChI |
TXBXNTWEMTUAJB-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)C1=C(C2=CC=CC=C2C=N1)O |
SMILES canonique |
B(CC)(CC)OC(=O)C1=C(C2=CC=CC=C2C=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)

![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)



![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
